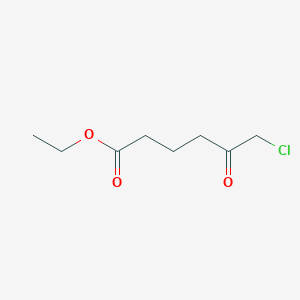
2,2,4,4-Tetramethyl-3-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-3-oxopentanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.224 g/mol . It is also known by other names such as 3-keto-2,2,4,4-tetramethyl-valeric acid and 2,2,4,4-tetramethyl-3-oxopentansäure . This compound is characterized by its unique structure, which includes a ketone group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2,2,4,4-Tetramethyl-3-oxopentanoic acid can be achieved through several methods. One common synthetic route involves the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating until reflux and subsequent distillation under reduced pressure . Another method includes the use of 2,2,4,4-tetramethyl-1,3-cyclobutanediol as a starting material, which undergoes amination reduction reactions to produce the desired compound . These methods are designed to optimize yield and purity, making them suitable for both laboratory and industrial-scale production.
Análisis De Reacciones Químicas
2,2,4,4-Tetramethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for esterification such as sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-3-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethyl-3-oxopentanoic acid involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate biological pathways and influence the compound’s effects .
Comparación Con Compuestos Similares
2,2,4,4-Tetramethyl-3-oxopentanoic acid can be compared with other similar compounds such as:
Levulinic acid: Another keto acid with similar reactivity but different structural properties.
2,2,4,4-Tetramethyl-3-pentanone: A related compound with a ketone group but lacking the carboxylic acid functionality.
3-Oxopentanoic acid: A simpler keto acid with fewer methyl groups and different reactivity. The uniqueness of this compound lies in its combination of steric hindrance from the methyl groups and the presence of both ketone and carboxylic acid functionalities, which provide diverse reactivity and applications.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2,3)6(10)9(4,5)7(11)12/h1-5H3,(H,11,12) |
Clave InChI |
JWCBCANMUVYBDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



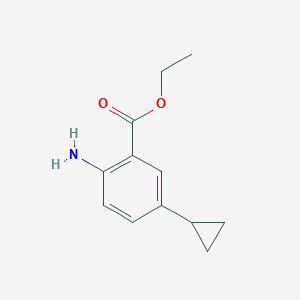
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
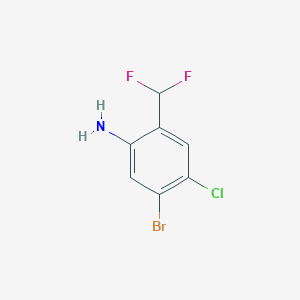

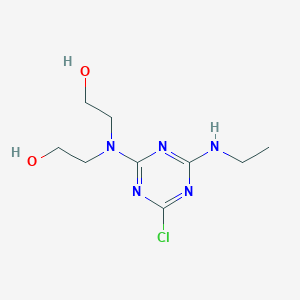
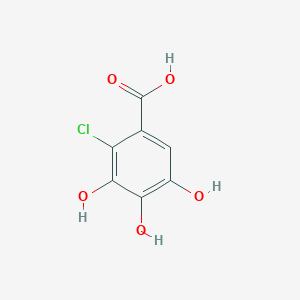

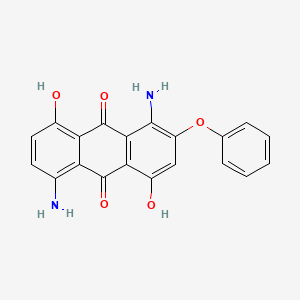
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)

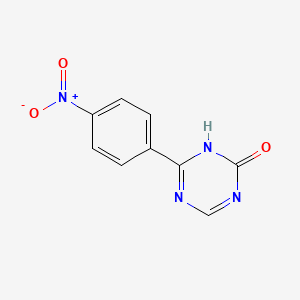
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
